molecular formula C28H25NO2 B14768113 N-trityl-L-Phenylalanine

N-trityl-L-Phenylalanine

Cat. No.: B14768113
M. Wt: 407.5 g/mol
InChI Key: XLDAXFJBEVRMHU-UHFFFAOYSA-N
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Description

Contextualization within Amino Acid Derivatives and Protecting Group Chemistry

Amino acids, the building blocks of proteins, possess at least two reactive sites: the amino group and the carboxylic acid group. To control their reactivity during chemical synthesis, particularly in the formation of peptide bonds, one of these groups must be temporarily blocked or "protected." The trityl (triphenylmethyl, Tr) group is a classic and highly effective protecting group for the amino function. total-synthesis.com

N-trityl-L-phenylalanine is thus a specific example of an N-protected amino acid. The trityl group is known for its steric bulk and its lability under acidic conditions, which allows for its removal without affecting other, more robust protecting groups that might be present in the molecule. total-synthesis.com This "orthogonality" is a key principle in modern protecting group strategy, enabling the synthesis of highly complex molecules with multiple functional groups. The choice of the trityl group, as opposed to other N-protecting groups like Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), is dictated by the specific requirements of the synthetic route, such as the desired deprotection conditions. ru.nl

Significance in Modern Organic Synthesis and Peptide Science

The primary significance of this compound lies in its application in solid-phase peptide synthesis (SPPS), a revolutionary technique that allows for the efficient and automated synthesis of peptides. ru.nl In SPPS, the bulky trityl group offers several advantages. It not only protects the α-amino group of phenylalanine during the coupling of subsequent amino acids but its hydrophobicity can also help to prevent peptide aggregation on the solid support, a common problem in the synthesis of long or difficult peptide sequences.

Furthermore, the mild acidic conditions required for the removal of the trityl group (detritylation) make it compatible with a wide range of other protecting groups used for the side chains of other amino acids. total-synthesis.com This compatibility is crucial for the synthesis of complex peptides containing a variety of functionalized amino acids. Beyond peptide synthesis, this compound and other trityl-protected amino acids serve as valuable building blocks in the synthesis of peptidomimetics, chiral ligands for asymmetric catalysis, and other specialized organic molecules. chemimpex.com

Evolution of Research Perspectives on this compound

The use of the trityl group for amino protection dates back to the early days of peptide chemistry. acs.org Initially, its application was explored in solution-phase synthesis. However, with the advent of SPPS, the utility of N-trityl amino acids, including this compound, saw a resurgence.

Research has evolved from simply using the trityl group as a standard protecting group to fine-tuning its properties. For instance, derivatives of the trityl group, such as the monomethoxytrityl (MMT) and dimethoxytrityl (DMT) groups, have been developed to offer varying degrees of acid lability, allowing for even greater control and selectivity in complex syntheses. total-synthesis.com More recently, research has focused on developing novel trityl-type protecting groups with unique properties, such as photolability, which allows for their removal using light, providing an even milder and more orthogonal deprotection strategy. nih.govacgpubs.org This ongoing research underscores the enduring importance of the trityl group and its derivatives in the ever-advancing field of organic synthesis.

Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 3226-92-4 chemimpex.comscbt.com
Molecular Formula C₂₈H₂₅NO₂ chemimpex.comscbt.com
Molecular Weight 407.50 g/mol scbt.com
Appearance White to off-white powder chemimpex.com
Melting Point 78-82 °C chemimpex.com
Optical Rotation [α]D²⁰ = +33 ± 2º (c=1 in acetone) chemimpex.com
Purity ≥ 98% (HPLC) chemimpex.com

Synthesis of this compound

The synthesis of this compound typically involves the reaction of L-phenylalanine methyl ester hydrochloride with trityl chloride in the presence of a base, such as pyridine (B92270). The resulting this compound methyl ester is then saponified (hydrolyzed) to yield the final product. rsc.org

Reaction Scheme:

Esterification of L-phenylalanine: L-phenylalanine is first converted to its methyl ester to protect the carboxylic acid functionality. This is often achieved by reacting L-phenylalanine with methanol (B129727) in the presence of an acid catalyst like thionyl chloride. rsc.org

N-Tritylation: The L-phenylalanine methyl ester hydrochloride is then reacted with trityl chloride. A base, such as pyridine or a tertiary amine, is used to neutralize the hydrochloric acid that is formed during the reaction. total-synthesis.com

Saponification: The final step is the hydrolysis of the methyl ester to regenerate the free carboxylic acid. This is typically carried out using a base like sodium hydroxide (B78521) in a mixture of water and an organic solvent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-2-(tritylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25NO2/c30-27(31)26(21-22-13-5-1-6-14-22)29-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20,26,29H,21H2,(H,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDAXFJBEVRMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Trityl L Phenylalanine and Analogues

Classical Preparative Routes

Classical methods for preparing N-trityl-L-phenylalanine often involve multiple steps, including the protection of the carboxyl group, followed by N-tritylation and subsequent deprotection of the carboxyl group.

Synthesis via this compound Benzyl (B1604629) Ester Hydrogenation

One established route involves the initial synthesis of L-phenylalanine benzyl ester, which serves as a precursor. sigmaaldrich.comtcichemicals.com This ester is then reacted with trityl chloride in the presence of a base to yield this compound benzyl ester. The final step is the hydrogenolysis of the benzyl ester group, typically using a palladium catalyst, to afford the desired this compound. This method is advantageous for its clean deprotection step, which often results in high-purity products. organic-chemistry.org

Direct Tritylation of L-Phenylalanine in Aqueous Solutions

To streamline the synthesis, direct tritylation methods have been explored. These procedures aim to selectively introduce the trityl group onto the amino function of L-phenylalanine without prior esterification of the carboxylic acid. One such approach involves carrying out the reaction in a mixture of isopropanol, water, and diethylamine (B46881) with trityl chloride. csic.es While potentially reducing the number of synthetic steps, this method can present challenges in terms of selectivity and purification of the final product from the reaction mixture. The solubility of L-phenylalanine in aqueous solutions is a key factor in this process. researchgate.net

Synthesis of this compound Diethylammonium (B1227033) Salt

The formation of the diethylammonium salt of this compound is a significant technique for its purification and handling. chemimpex.com This salt is readily prepared by treating the crude product of the tritylation reaction with diethylamine. The salt often crystallizes from the reaction mixture, allowing for its effective separation from impurities. researchgate.net This method provides a convenient way to isolate and purify the N-tritylated amino acid. chemimpex.comchemicalbook.com

Preparation of N-Hydroxysuccinimide Derivatives of N-tritylated Phenylalanines

For applications in peptide synthesis, this compound is often converted into an activated ester, such as the N-hydroxysuccinimide (NHS) ester. wikipedia.orggoogle.comresearchgate.net This is typically achieved by reacting this compound with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). google.com The resulting NHS ester is a stable, yet reactive species, that readily couples with the amino group of another amino acid or peptide. wikipedia.orgresearchgate.net

Synthesis of Substituted N-trityl-DL-Phenylalanine Derivatives

The synthesis of N-trityl-DL-phenylalanine derivatives with substituents on the phenyl ring, such as p-fluoro, p-nitro, and p-iodo, has also been investigated. These analogs are valuable tools for studying structure-activity relationships in peptides and for introducing spectroscopic probes. The synthesis generally follows similar principles to the preparation of the unsubstituted compound, often starting from the corresponding substituted DL-phenylalanine. Enzymatic methods using phenylalanine ammonia (B1221849) lyases have also been explored for the synthesis of substituted phenylalanine derivatives. nih.govfrontiersin.orgresearchgate.net

Comparative Analysis of Synthetic Yields and Efficiencies

The efficiency and yield of this compound synthesis vary significantly depending on the chosen methodology.

Synthetic RouteKey ReagentsReported YieldAdvantagesDisadvantages
Benzyl Ester Hydrogenation L-phenylalanine benzyl ester, Trityl chloride, Pd/C, H₂Generally highHigh purity of final productMulti-step process
Direct Tritylation L-phenylalanine, Trityl chloride, Diethylamine, Isopropanol/WaterVariable, can be lowerFewer synthetic stepsPotential for side reactions and purification challenges
Diethylammonium Salt Formation This compound, DiethylamineHigh (for purification)Efficient purification methodAdds an extra step if the free acid is required

The one-pot synthesis using trimethylsilyl (B98337) esters of amino acids has been reported to provide better yields compared to the direct tritylation or the methyl ester hydrolysis methods. csic.es For instance, the synthesis of N-Trityl-Gly-OH via this route yielded 40%. csic.es In contrast, methods involving the hydrolysis of methyl esters have also been described with varying success. researchgate.net For example, the hydrolysis of N-Trt-amino acid methyl esters can be carried out using sodium hydroxide (B78521) in a dioxane/water mixture. csic.es The choice of the synthetic route often depends on the desired scale, purity requirements, and the availability of starting materials.

Fundamental Role As a Nitrogen Protecting Group

Steric and Electronic Influences of the Trityl Group on Reactivity

The trityl group's large size imposes significant steric hindrance around the protected nitrogen atom. wikipedia.org This steric bulk can influence the reactivity of the N-trityl-L-phenylalanine molecule in several ways. While it effectively prevents unwanted reactions at the amino group, it can also slow down the desired coupling reaction. uoa.grcsic.es This reduced reactivity may necessitate the use of more potent coupling reagents or longer reaction times to achieve complete acylation. csic.es

Electronically, the three phenyl rings of the trityl group can delocalize positive charge, which stabilizes the trityl cation that forms during acidic deprotection. total-synthesis.com This inherent stability is a key factor in the ease of its removal. The electron-donating nature of the phenyl rings can also subtly influence the reactivity of the protected amino acid.

Selective Deprotection Strategies for N-trityl Groups

A major advantage of the N-trityl group is its lability under very mild acidic conditions. total-synthesis.comcsic.es This allows for its selective removal in the presence of other, more acid-resistant protecting groups. Common reagents for detritylation include:

Dilute Trifluoroacetic Acid (TFA): A solution of 1% TFA in dichloromethane (B109758) (DCM) is often sufficient to cleave the N-trityl group. csic.esresearchgate.net

Acetic Acid: Treatment with acetic acid can also effectively remove the trityl group. total-synthesis.comuoa.gr

Formic Acid: Cold formic acid is another option for rapid deprotection. total-synthesis.com

Hydroxybenzotriazole (HOBt) in Trifluoroethanol (TFE): This provides a mild and effective method for detritylation. csic.es

The cleavage mechanism proceeds via protonation of the nitrogen or one of the phenyl rings, followed by the departure of the highly stable trityl cation. total-synthesis.comtubitak.gov.tr The resulting cation is often scavenged by nucleophiles present in the reaction mixture to prevent side reactions. total-synthesis.com Reductive methods using lithium powder and a catalytic amount of naphthalene (B1677914) have also been reported for the deprotection of N-tritylamines. organic-chemistry.org

Orthogonality with Other Protecting Groups in Complex Syntheses

The concept of "orthogonality" in peptide synthesis refers to the ability to selectively remove one type of protecting group in the presence of others. researchgate.netresearchgate.net The N-trityl group exhibits excellent orthogonality with several other commonly used protecting groups, making it a valuable component in the synthesis of complex peptides. csic.estotal-synthesis.com

Boc (tert-butyloxycarbonyl): The Boc group is also acid-labile but generally requires stronger acidic conditions (e.g., higher concentrations of TFA) for removal than the trityl group. researchgate.nettotal-synthesis.com This difference in lability allows for the selective deprotection of the N-trityl group while the Boc group remains intact.

Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is base-labile, typically removed with piperidine. total-synthesis.commasterorganicchemistry.com Since the trityl group is stable to basic conditions, these two groups are fully orthogonal. total-synthesis.com This orthogonality is a cornerstone of the widely used Fmoc/tBu strategy in solid-phase peptide synthesis. csic.esresearchgate.net

Cbz (carboxybenzyl): The Cbz group is typically removed by catalytic hydrogenation. total-synthesis.commasterorganicchemistry.com The trityl group is generally stable under these conditions, allowing for their orthogonal use. total-synthesis.com However, it's noted that harsh acidic conditions can also cleave the Cbz group. total-synthesis.com

This orthogonality allows for intricate synthetic routes, including the on-resin cyclization of peptides and the synthesis of peptides with modified side chains. sigmaaldrich.com

Compatibility with Various Coupling Reagents and Conditions

This compound can be successfully incorporated into peptide chains using a variety of coupling reagents. csic.es However, due to the steric hindrance of the trityl group, more reactive coupling agents are often preferred to ensure efficient amide bond formation. uoa.grcsic.es Commonly used coupling reagents include:

Carbodiimides: Reagents like diisopropylcarbodiimide (DIPC) and dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive like HOBt to minimize racemization, are effective. csic.espeptide.com

Uronium/Aminium Salts: Reagents such as HATU (N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridino-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide) and PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient and commonly used with sterically hindered amino acids. csic.essigmaaldrich.com

The choice of coupling reagent and conditions can be optimized to achieve high yields and purity of the desired peptide. csic.es

Comparison with Alternative N-Protecting Groups

The N-trityl group possesses a unique set of characteristics that distinguish it from other common N-protecting groups used in peptide synthesis. total-synthesis.com

Protecting GroupCleavage ConditionOrthogonal ToKey Features
Trityl (Trt) Mild Acid (e.g., 1% TFA, AcOH) total-synthesis.comcsic.esFmoc, Cbz, some acid-labile groups csic.estotal-synthesis.comVery acid-labile, bulky, useful for preparing protected peptide fragments. peptide.com
Boc Stronger Acid (e.g., 25-50% TFA) researchgate.netmasterorganicchemistry.comFmoc, Cbz researchgate.nettotal-synthesis.comWidely used in Boc/Bzl strategy, less sterically hindering than Trt. researchgate.net
Fmoc Base (e.g., Piperidine) masterorganicchemistry.comBoc, Cbz, Trt researchgate.nettotal-synthesis.comCore of the Fmoc/tBu strategy, allows for milder final cleavage conditions. researchgate.net
Cbz Catalytic Hydrogenation masterorganicchemistry.comBoc, Fmoc, Trt researchgate.nettotal-synthesis.comOne of the earliest protecting groups, stable to mild acid and base. total-synthesis.com
Sulfenyl (e.g., Nps) Mild acid, thiols acs.orgBoc, Fmoc, CbzCan be cleaved under very mild conditions, but can have side reactions.
Pf (Pentafluorophenyl) Not a standard N-protecting group, but used for activation-Highly activating group for carboxyl functions.

While Boc and Fmoc are the workhorses of modern peptide synthesis, the N-trityl group offers a valuable alternative, particularly when extreme acid lability is required for selective deprotection or when synthesizing sensitive peptides. csic.escblpatras.gr Its use in conjunction with base-labile side-chain protecting groups presents a method for peptide assembly under very mild conditions. csic.es

Applications in Peptide Chemistry and Bioconjugation

Utility in Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Methodologies

N-trityl-L-phenylalanine is instrumental in both solid-phase peptide synthesis (SPPS) and solution-phase methodologies. The trityl (Trt) group serves as a temporary protecting group for the α-amino function of phenylalanine. researchgate.netru.nl This protection strategy is a key component of modern peptide synthesis, which has largely transitioned from the Boc/Bzl to the Fmoc/tBu strategy. csic.es

In SPPS, the N-trityl group's acid lability allows for its removal under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), which is compatible with many resin linkers and side-chain protecting groups. researchgate.netcsic.es For instance, peptides can be cleaved from the resin using a solution of 2-5% TFA in DCM. nih.gov This mild cleavage is advantageous for creating protected peptide fragments. peptide.com The use of Nα-trityl-amino acids in conjunction with base-labile side-chain protecting groups presents a method for assembling peptides under gentle conditions. researchgate.net

In solution-phase synthesis, the trityl group has been recognized as an ideal protecting group for amino acids and peptides. acs.orguoa.gr It can be removed by methods such as treatment with acetic acid, one equivalent of hydrochloric acid, or catalytic hydrogenation without affecting the peptide bond. acs.orguoa.gr While the carbobenzoxy method is often used for smaller peptides, the trityl method is recommended for elongating the peptide chain. acs.orguoa.gr However, steric hindrance from the bulky trityl group can sometimes inhibit the coupling of certain tritylamino acids, like this compound, using the mixed anhydride (B1165640) method. acs.orguoa.gr

The following table summarizes the key features of this compound in different peptide synthesis methodologies.

Synthesis MethodologyRole of this compoundKey Advantages
Solid-Phase Peptide Synthesis (SPPS) Nα-protecting group for phenylalanine.Mild deprotection conditions, compatibility with various resins and side-chain protecting groups, enables synthesis of protected peptide fragments. researchgate.netcsic.espeptide.com
Solution-Phase Peptide Synthesis N-terminal protecting group for peptide chain elongation.Mild removal conditions, suitable for lengthening peptide chains. acs.orguoa.gr

Facilitation of Complex and Higher Peptide Synthesis

The properties of the N-trityl protecting group make this compound particularly valuable in the synthesis of complex and higher-order peptides. The mild conditions required for the removal of the trityl group are compatible with sensitive biomolecules, facilitating the synthesis of complex structures like glyco- or phosphopeptides and oligonucleotide-peptide conjugates. researchgate.net

The trityl method is especially recommended for extending peptide chains, a crucial step in the synthesis of larger peptides. acs.orguoa.gr The rapid removal of the trityl group under mild conditions is a significant advantage over other methods, such as the catalytic hydrogenation of carbobenzoxy-protected polypeptides, which can be slow. acs.orguoa.gr This efficiency makes the trityl method a preferred choice for the later stages of complex peptide synthesis.

Development of Bioactive Peptide Sequences

The synthesis of various bioactive peptides, including cyclic, C-modified, and protected peptides, has been successfully achieved using strategies involving phenylalanine derivatives in solid-phase peptide synthesis. nih.govresearchgate.net For example, N-methyl phenylalanine-rich peptides have been developed as versatile shuttles for delivering drugs across the blood-brain barrier. nih.gov These shuttles are synthesized using SPPS, where protected amino acids like this compound would be essential building blocks. nih.gov

Role in Stabilizing Proteins and Modulating Functionality

Research has shown that phenylalanine can protect against the harmful effects of amorphous protein aggregates. nih.gov While some studies have suggested a neutral effect on protein stabilization due to a balance of hydrophobic and preferential hydration effects, other work has demonstrated a marked stabilizing effect of phenylalanine on proteins like lysozyme. nih.gov The presence of buried phenylalanine residues has been found to be essential for the structural stability of proteins such as thioredoxin. nih.gov Furthermore, the introduction of fluorinated phenylalanine analogs, which can be achieved through synthetic methods employing protected precursors, allows for the fine-tuning of electrostatic interactions to assess their contribution to protein function and stability. nih.gov In biotechnology, derivatives of phenylalanine are used to stabilize proteins, thereby enhancing their functionality in applications like enzyme production. chemimpex.com

Investigation of Protein Interactions and Enzyme Activity

This compound is a valuable tool for investigating protein-protein interactions and enzyme activity. chemimpex.com Its ability to mimic natural amino acids while offering enhanced stability makes it a preferred choice for researchers exploring protein folding and function. chemimpex.com

The aromatic amino acids tryptophan, methionine, and phenylalanine have been identified as being important for protein-protein interactions, making them potential targets for drug design. nih.gov For instance, phenylalanine residues are involved in the p53 protein-protein interactions. nih.gov Spectroscopic studies have been used to investigate the interaction between metal ions like Palladium(II) and aromatic amino acids, including phenylalanine, which can provide insights into the formation of complexes and their stability. researchgate.net The synthesis of constrained peptides, where a covalent bond is formed between tryptophan and phenylalanine or tyrosine residues, has been achieved through methods compatible with both solution and solid-phase synthesis, providing tools to study and modulate biologically relevant interactions. nih.govnih.gov

Design and Synthesis of N-tritylated Amino Acid-Nucleotide Conjugates

The trityl group is a frequently used protecting group in the synthesis of oligonucleotide-peptide conjugates (OPCs). nih.gov While direct synthesis of this compound-nucleotide conjugates is a specialized area, the principles of using trityl protection are well-established in this context. For instance, a 4-O-trityl-4-hydroxybutyric acid linker can be added to the N-terminus of a peptide on a solid support. nih.gov The removal of the trityl group then allows for the assembly of the oligonucleotide sequence. nih.gov

In the synthesis of such conjugates, the peptide portion is often synthesized first using protected amino acids. The compatibility of the trityl group's removal under mild acidic conditions makes it suitable for strategies aiming to produce sensitive biomolecules like oligonucleotide-peptide conjugates. researchgate.net The synthesis of nucleotide-amino acid conjugates designed for specific experimental purposes, such as photo-CIDNP experiments, also relies on complex protection and coupling strategies where derivatives of amino acids are essential. nih.gov

Research into Peptide-Based Therapeutics and Diagnostics

The use of this compound in peptide synthesis directly contributes to the research and development of peptide-based therapeutics and diagnostics. chemimpex.com The ability to synthesize complex and bioactive peptides allows for the creation of drug candidates designed to target specific biological pathways, thereby enhancing therapeutic efficacy. chemimpex.com

Peptide-based therapeutics often require the assembly of long or modified peptide chains, a process for which N-trityl protected amino acids are well-suited. acs.orguoa.grpolypeptide.com For example, the development of N-methyl phenylalanine-rich peptides as blood-brain barrier shuttles is a direct application in peptide-based drug delivery. nih.gov In the realm of diagnostics, oligonucleotide-peptide conjugates synthesized using solid-phase methods have been developed for use in ELISA-based tests to detect antibodies in human serum, such as those associated with rheumatoid arthritis. nih.gov

The following table highlights research findings related to the application of phenylalanine-containing peptides in therapeutics and diagnostics.

Research AreaKey FindingReference
Blood-Brain Barrier Shuttles N-methyl phenylalanine-rich peptides can carry various drug cargoes across the blood-brain barrier in in vitro models. nih.gov
Diagnostics Oligonucleotide-citrullinated peptide conjugates can be used in ELISA tests for detecting anti-citrullinated protein/peptide antibodies. nih.gov
Drug Design The amino acids Trp, Met, and Phe are important for protein-protein interactions and are potential targets for drug design. nih.gov
Constrained Peptides A method for creating a covalent bond between tryptophan and phenylalanine residues allows for the synthesis of constrained peptides with potential therapeutic applications. nih.govnih.gov

Functionality in Chiral Synthesis and Asymmetric Transformations

N-trityl-L-Phenylalanine as a Chiral Auxiliary

A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chiral information to the product. This compound embodies the characteristics of a chiral auxiliary precursor. The L-phenylalanine component provides the fixed stereocenter, while the large triphenylmethyl (trityl) group on the amino nitrogen plays a crucial role. This bulky group restricts the conformational freedom of the molecule and creates a sterically defined environment. By blocking one face of a reactive intermediate derived from the phenylalanine scaffold, it forces incoming reagents to approach from the less hindered face, thereby inducing asymmetry and leading to the preferential formation of one stereoisomer over another.

The effectiveness of a chiral auxiliary is determined by its ability to be easily introduced and removed, and to provide high diastereoselectivity in the key bond-forming step. The trityl group can be attached to the amino acid and subsequently cleaved under relatively mild acidic conditions, which often preserves the stereochemistry of the newly formed chiral centers.

Preservation of Configurational Integrity in α-Amino Compounds

A significant challenge in the synthesis and manipulation of α-amino acids and their derivatives is the potential for racemization at the α-carbon. The α-proton is susceptible to abstraction under basic or even some neutral conditions, leading to the formation of a planar enolate or equivalent species, which can be protonated from either face, resulting in a loss of stereochemical purity.

The N-trityl group provides substantial steric protection that helps preserve the configurational integrity of the α-carbon. Its large, three-dimensional structure acts as a steric shield, physically hindering the approach of bases to the α-proton and reducing the likelihood of deprotonation and subsequent racemization. This protective feature is critical in multi-step peptide synthesis and in the preparation of complex chiral molecules where the amino acid moiety must remain enantiomerically pure throughout the synthetic sequence. While studies have detailed racemization issues with other protecting groups like N-acetyl during certain activation methods, the steric bulk of the trityl group offers a robust solution to maintain stereochemical fidelity. ukzn.ac.za

Applications in Asymmetric C-C Forming Reactions (e.g., Aldol (B89426), Michael Addition, Alkylation, Wittig, Grignard)

While this compound itself is a foundational chiral building block, its derivatives and analogous structures are instrumental in various asymmetric carbon-carbon bond-forming reactions. The underlying principle involves using the chiral scaffold to control the formation of new stereocenters.

Alkylation: Chiral auxiliaries derived from amino acids, such as the well-known Evans oxazolidinones (which can be prepared from amino alcohols derived from amino acids like phenylalanine), are widely used in diastereoselective alkylation reactions. science.gov The chiral auxiliary is first acylated, and the resulting imide is deprotonated to form a chiral enolate. The auxiliary then directs the approach of an alkyl halide to one face of the enolate, leading to the formation of a new stereocenter with high predictability.

Aldol Reaction: The Evans aldol reaction is a benchmark for stereocontrolled C-C bond formation. ebin.pub Chiral oxazolidinone auxiliaries, including those derived from L-phenylalanine, are used to direct the addition of enolates to aldehydes. uoa.gr The reaction proceeds through a chelated six-membered ring transition state, where the substituent on the chiral auxiliary dictates the facial selectivity of the reaction, leading to the formation of syn-aldol products with high diastereoselectivity. ebin.pub

Michael Addition: In Michael additions, chiral auxiliaries are used to control the conjugate addition of nucleophiles to α,β-unsaturated systems. While N-heterocyclic carbenes derived from phenylalanine have been shown to catalyze enantioselective intramolecular Michael reactions, the use of this compound as a direct auxiliary is less common than specialized catalysts or other auxiliaries. The general strategy involves the chiral auxiliary directing the approach of the nucleophile to the β-carbon of the Michael acceptor.

Grignard Reaction: The N-trityl group has been successfully used in reactions involving Grignard reagents. For instance, the 2-thiopyridyl ester of N-trityl-L-leucine, a close analogue of the phenylalanine derivative, reacts quantitatively with Grignard reagents to form ketone adducts. The trityl group stabilizes the chiral center during the addition, and its subsequent removal under mild acidic conditions yields the chiral amino ketone, a versatile synthetic intermediate. This methodology is directly applicable to this compound derivatives.

Wittig Reaction: The Wittig reaction is a powerful method for alkene synthesis from aldehydes or ketones. While it is a cornerstone of organic synthesis, the use of this compound as a chiral auxiliary to induce enantioselectivity in this reaction is not a widely documented application in chemical literature. The reaction typically relies on the stereochemistry of the ylide itself or external chiral catalysts rather than an auxiliary attached to the carbonyl component.

Role in the Synthesis of Chiral Amino Phosphorus Derivatives

The synthesis of chiral amino phosphorus compounds, such as aminophosphonic acids and their derivatives, is of significant interest due to their biological activities as enzyme inhibitors and peptide mimics. Amino acids are common starting materials for these syntheses. However, the direct use of this compound for this purpose is not extensively reported in the surveyed scientific literature. More commonly, other N-protecting groups, such as the toluenesulfonyl (tosyl) group, are employed. For example, N-tosyl derivatives of amino acids like phenylalanine react with phosphorus dichlorides to form chiral 2-phenyl-1-p-toluenesulfonyl-1,3,2-oxazaphospholidin-5-ones with varying degrees of diastereoselectivity. The choice of protecting group is critical as it influences the reaction pathway and the stability of the resulting phosphorus-containing heterocycle.

Design and Evaluation of N-trityl Amino Acid Salts as Inclusion Crystals for Enantioselective Inclusion

Beyond its role as a covalent chiral auxiliary, this compound can be employed in the realm of supramolecular chemistry for chiral recognition. This is achieved through the formation of inclusion crystals, where a host lattice made of the chiral compound selectively incorporates guest molecules.

Researchers have designed and evaluated salts formed between N-trityl amino acids and amines, such as tert-butylamine (B42293), for their ability to form inclusion crystals with alcohols. An X-ray crystallographic study of these salts revealed that the bulky trityl group is essential for creating cavities within the crystal lattice that are large enough to accommodate guest molecules. The study found that tert-butylammonium (B1230491) N-trityl-L-phenylalanate was particularly effective at including various alkyl alcohols.

Crucially, this system demonstrated enantioselectivity. When the salt of this compound and tert-butylamine was used to include racemic 1-chloro-2-propanol, it showed a preference for the (S)-enantiomer, achieving an enantiomeric excess (ee) of up to 69%. This demonstrates that the chiral environment of the crystal lattice, defined by the this compound units, can effectively discriminate between enantiomers of a guest molecule.

Enantioselective Inclusion of Alcohols by tert-Butylammonium N-trityl-L-phenylalanate
Guest AlcoholInclusion ResultEnantiomeric Excess (ee)Preferred Enantiomer
Methanol (B129727)IncludedN/AN/A
EthanolIncludedN/AN/A
1-PropanolIncludedN/AN/A
2-PropanolIncludedN/AN/A
1-Chloro-2-propanolIncluded69%(S)-form

Advanced Research on N Trityl L Phenylalanine Analogues and Derivatives

Design and Synthesis of Substituted N-trityl-L-Phenylalanine Conjugates

The design and synthesis of substituted this compound conjugates involve multi-step processes aimed at creating complex molecules with specific functionalities. The core of this process is the protection of the alpha-amino group of phenylalanine with a trityl group, which is a bulky protecting group that can be introduced under relatively mild conditions. The general synthesis of Nα-trityl-amino acids has been well-described, often starting from the corresponding amino acid methyl ester, which is reacted with trityl chloride in the presence of a base like triethylamine. csic.es This is followed by the hydrolysis of the methyl ester to yield the N-trityl-amino acid. csic.es

The versatility of this scaffold allows for the introduction of various substituents on the phenyl ring of phenylalanine, leading to derivatives with altered electronic, steric, and hydrophobic properties. researchgate.net Methods such as phase transfer alkylation of N-(diphenylmethylene)glycine esters can be used to generate ring-substituted phenylalanine analogues, which can then be N-protected. researchgate.net Researchers have successfully incorporated a wide range of substituents at the ortho-, meta-, and para-positions of the phenyl ring. nih.govresearchgate.net

These substituted N-trityl-phenylalanine derivatives can then be "conjugated" to other molecules, such as other amino acids to form peptides, or to functional molecules to create probes or potential drug candidates. For instance, phenylalanine-containing cyclic dipeptides have been synthesized and shown to act as low molecular weight hydrogelators, indicating the potential for creating self-assembling materials. researchgate.netrsc.org The synthesis of these conjugates often relies on solid-phase peptide synthesis (SPPS) methodologies, where the N-trityl group serves as a temporary protecting group for the α-amino function while other chemical transformations or additions are performed. csic.es

Investigation of N-trityl-p-substituted-DL-phenylalanine Conjugates with Cyclic Monophosphates

A specific area of investigation involves the conjugation of N-trityl-p-substituted-DL-phenylalanine derivatives with cyclic monophosphates, particularly adenosine-3',5'-cyclic monophosphate (cAMP). scielo.org.zaresearchgate.net These studies aim to create hybrid molecules that combine the features of a modified amino acid with a nucleotide, often to probe or inhibit enzymatic functions.

In one study, conjugates of N-trityl derivatives of p-fluoro-, p-nitro-, and p-iodo-DL-phenylalanine were synthesized and coupled to 8-(6-aminohexyl)amino-adenosine-3',5'-cyclic monophosphate. scielo.org.zaresearchgate.net The synthesis of the N-trityl-p-substituted-DL-phenylalanines was achieved using established methods, followed by activation with N-hydroxysuccinimide to facilitate the coupling with the amino-linker on the cAMP molecule. scielo.org.za

The inhibitory activity of these conjugates was evaluated against the Moloney murine leukaemia virus (M-MuLV) reverse transcriptase (RT), an enzyme crucial for the life cycle of retroviruses. scielo.org.zaresearchgate.net The investigation revealed that the nature of the para-substituent on the phenylalanine ring significantly influenced the conjugate's inhibitory potency. The results, summarized in the table below, showed that the iodo-derivative was a particularly potent inhibitor of the enzyme. scielo.org.zaresearchgate.net

ConjugateIC₅₀ (μM)
N-trityl-p-iodo-DL-phenylalanine-cAMP conjugate1
N-trityl-p-nitro-DL-phenylalanine-cAMP conjugate45
N-trityl-p-fluoro-DL-phenylalanine-cAMP conjugate65

These findings highlight how modifying the N-trityl-phenylalanine component can tune the biological activity of its conjugates, providing a basis for designing novel enzyme inhibitors. scielo.org.zaresearchgate.net

Enzymatic Cascade Approaches for L-Phenylalanine Derivatives

Enzymatic cascade reactions offer a powerful and sustainable alternative to traditional chemical synthesis for producing L-phenylalanine derivatives. These one-pot processes utilize multiple enzymes to catalyze a series of reactions sequentially, avoiding the need for isolating intermediates and often leading to high yields and stereoselectivity. researchgate.netnih.gov

One notable approach combines phenylalanine ammonia (B1221849) lyase (PAL) amination with a chemoenzymatic deracemization process to synthesize substituted D- and L-phenylalanines from inexpensive cinnamic acids. researchgate.netnih.gov This system can involve a PAL for the initial amination, coupled with an amino acid oxidase (like D-amino acid oxidase or L-amino acid deaminase) for stereoselective oxidation and a non-selective reducing agent for deracemization. researchgate.netrsc.org This strategy has been successfully applied to produce a range of optically pure D- and L-phenylalanine derivatives, particularly those with electron-withdrawing substituents. researchgate.netrsc.org

Another example is the development of a four-step enzymatic cascade to produce L-phenylglycine from L-phenylalanine. sb-peptide.com This cascade employed L-amino acid deaminase (LAAD), hydroxymandelate synthase (HmaS), (S)-mandelate dehydrogenase (SMDH), and a leucine (B10760876) dehydrogenase (LeuDH) to achieve a near-quantitative conversion. sb-peptide.com Similarly, multi-enzyme cascades have been constructed in whole-cell biocatalysts for the synthesis of other valuable chemicals from L-phenylalanine, such as 2-phenylethylamine and benzoic acid. scielo.org.za

Cascade SystemStarting MaterialKey EnzymesProductConversion/Yield
Amination/Deracemization CascadeSubstituted Cinnamic AcidsPAL, DAAO/LAADOptically Pure D- or L-Phenylalanines63–83% conversion
Four-Step CascadeL-PhenylalanineLAAD, HmaS, SMDH, LeuDHL-Phenylglycine99.9% conversion
Whole-Cell BiocatalysisL-PhenylalanineLAAD, KDC, ω-TA, AlaDH2-PhenylethylamineNot specified

These enzymatic methods represent a significant advancement in the green synthesis of chiral amino acids and their derivatives. nih.gov

Exploration of Phenylalanine Isosteres in Biochemical Studies

Phenylalanine isosteres are molecules that mimic the size, shape, and electronic properties of phenylalanine but contain different atoms or functional groups. They are valuable tools in biochemical studies for probing protein structure, function, and metabolism without causing significant structural perturbations. nih.govnih.gov

One such isostere is L-2-tellurienylalanine (TePhe) , which incorporates a tellurium atom within a five-membered aromatic ring. nih.gov Studies have shown that TePhe is a close mimic of phenylalanine. When incorporated into the RNase S peptide, it preserves the peptide's interaction with the S-protein and maintains the catalytic activity of the resulting enzyme complex. nih.gov Circular dichroism spectroscopy also confirmed that the substitution did not alter the protein's secondary structure, validating TePhe as a faithful phenylalanine isostere. nih.gov Its unique elemental composition makes it useful for techniques like mass cytometry. nih.gov

Another important isostere is β-(trimethylsilyl)alanine (Tms-Ala) . nih.gov This compound replaces the phenyl group with a trimethylsilyl (B98337) group and has been investigated as a metabolically stable replacement for phenylalanine in bioactive peptides, such as renin inhibitors. nih.gov The substitution results in only a marginal loss in affinity for the target enzyme, demonstrating its effectiveness as a bio-isostere. nih.gov

The ability of other amino acids and phenylalanine analogues to activate phenylalanine hydroxylase (PheH) has also been explored. researchgate.net Compounds like D-phenylalanine and L-norleucine were found to stabilize the regulatory domain dimer of PheH and activate the enzyme, supporting a model where activation is linked to regulatory domain dimerization. researchgate.net

Isostere/AnalogueKey Structural FeatureBiochemical ApplicationReference
L-2-tellurienylalanine (TePhe)Tellurium-containing aromatic ringProtein synthesis reporter for mass cytometry; probing protein structure nih.gov
β-(trimethylsilyl)alanine (Tms-Ala)Trimethylsilyl group instead of phenyl groupMetabolically stable replacement in bioactive peptides (e.g., renin inhibitors) nih.gov
D-PhenylalanineEnantiomer of L-PhenylalanineActivation of phenylalanine hydroxylase researchgate.net

Development of N-Arylated Amino Acid Esters with Retention of Enantiomeric Excess

The synthesis of N-arylated amino acids is of significant interest in medicinal chemistry, but a major challenge is preventing the racemization of the sensitive α-stereocenter. csic.es Recent research has focused on developing novel catalytic methods to achieve this transformation with high retention of enantiomeric excess.

One innovative approach utilizes a continuous-flow system for the stereoretentive N-arylation of amino acid esters using cyclohexanones as aryl sources. csic.es This method involves the formation of a redox-active enamine intermediate from the condensation of the amino acid ester and the cyclohexanone. This is followed by two distinct desaturation steps involving photoredox and cobalt catalysis to form the aromatic ring, yielding the N-arylated product with minimal racemization. csic.es

Another powerful strategy is the use of metallaphotoredox catalysis. rsc.org A two-step process has been developed that converts serine into a wide array of optically pure unnatural amino acids, including various phenylalanine analogues. The method proceeds via a β-bromoalanine intermediate, which then undergoes a photocatalytic cross-electrophile coupling with a diverse set of aryl halides. rsc.org This protocol is tolerant of a broad range of functional groups and provides access to a vast library of arylated amino acid derivatives. rsc.org

Dual catalyst systems combining photoredox and nickel catalysis have also been employed for the asymmetric carbonylative coupling of benzylic halides with amines. This approach enables the synthesis of a diverse array of chiral amides with excellent enantioselectivity, expanding the toolkit for creating complex chiral molecules. These advanced synthetic methods provide efficient and stereocontrolled access to valuable N-arylated amino acid derivatives for drug discovery and development.

Analytical and Mechanistic Studies of N Trityl L Phenylalanine

Spectroscopic Characterization in Research Contexts

Spectroscopic methods are indispensable for the structural elucidation and analysis of N-trityl-L-phenylalanine in various research applications. Techniques such as NMR, IR, Mass Spectrometry, Circular Dichroism, and Fluorescence Spectroscopy each provide unique insights into the molecule's structure, purity, and behavior in different chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for monitoring the progress of chemical reactions involving this compound. By tracking the characteristic signals of protons (¹H NMR) and carbon atoms (¹³C NMR), researchers can quantify the conversion of reactants to products in real-time without the need for sample isolation.

In a typical synthesis, such as the esterification or amidation of this compound, the chemical environment of the protons, particularly the alpha-proton (α-H) on the chiral center, changes significantly. This results in a predictable shift in its resonance signal in the ¹H NMR spectrum. For instance, during the N-tritylation of L-phenylalanine, the disappearance of the amine protons and the shift of the α-H signal confirm the reaction's progress. Similarly, when this compound is used in a subsequent reaction, its characteristic peaks decrease while new peaks corresponding to the product appear.

The aromatic region of the spectrum is complex due to the presence of four phenyl rings (one from phenylalanine and three from the trityl group). However, specific, well-resolved signals, such as the α-H, serve as excellent probes for reaction monitoring.

Table 1: Conceptual ¹H NMR Signal Shifts for Reaction Monitoring

Compound Key Proton Signal Typical Chemical Shift (ppm) Expected Shift upon Reaction
L-Phenylalanine α-H ~3.99 Shifts downfield upon N-tritylation
This compound α-H ~3.5-4.0 (varies with solvent) Shifts upon esterification or amidation
This compound Trityl-H (aromatic) ~7.2-7.5 Generally stable, can be used as internal reference

Note: The exact chemical shifts are dependent on the solvent and specific reaction conditions.

Infrared (IR) Spectroscopy in Coordination Polymer Analysis

Infrared (IR) spectroscopy is a powerful technique for analyzing the structure of coordination polymers and metal complexes involving this compound. This method probes the vibrational frequencies of chemical bonds, providing direct evidence of ligand coordination to a metal center.

When this compound acts as a ligand, it typically coordinates to a metal ion through the oxygen atoms of its carboxylate group (COO⁻). This interaction alters the electron distribution in the C=O and C-O bonds, leading to a significant shift in their characteristic stretching frequencies in the IR spectrum.

In a study of a Zn(II) coordination polymer with N-acetyl-L-phenylalanine, a related compound, the IR spectrum of the free ligand showed characteristic bands for the asymmetric (ν_as) and symmetric (ν_s) stretching of the carboxylate group. researchgate.net Upon coordination to the Zn(II) ion, these bands shifted to different frequencies. The magnitude of the separation between these two frequencies (Δν = ν_as - ν_s) provides information about the coordination mode (e.g., monodentate, bidentate chelating, or bidentate bridging). For this compound, similar shifts would be expected, confirming the participation of the carboxylate group in forming the polymer network. researchgate.netmpg.de

Table 2: Typical IR Frequency Shifts in Coordination Polymer Analysis

Vibrational Mode Free Ligand (this compound) Coordinated Ligand in Polymer
Carboxylate Asymmetric Stretch (ν_as) ~1695 cm⁻¹ Shifts to lower frequency (e.g., ~1600 cm⁻¹)
Carboxylate Symmetric Stretch (ν_s) ~1550 cm⁻¹ Shifts to lower frequency (e.g., ~1430 cm⁻¹)

Data is illustrative and based on analogous N-acyl-phenylalanine systems. researchgate.net

Mass Spectrometry for Molecular Characterization of Conjugates

Mass spectrometry (MS) is an essential analytical technique for the characterization of conjugates of this compound. It provides a precise measurement of the molecular weight of the conjugate, thereby confirming its identity and purity. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly used.

When this compound is conjugated to another molecule, such as a polymer, a peptide, or a drug molecule, MS is used to verify the successful covalent linkage. The observed mass-to-charge ratio (m/z) of the final product must correspond to the calculated theoretical mass of the conjugate. For example, in the synthesis of peptide-polymer conjugates, where an amino acid can act as an initiator for polymerization, MS confirms the final structure. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) can be employed to sequence peptide conjugates or to identify the specific sites of modification by analyzing the fragmentation pattern of the parent ion. This provides detailed structural information beyond just the molecular weight.

Circular Dichroism (CD) Spectroscopy for Structural Insights

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is particularly sensitive to the chiral environment of molecules and is therefore an invaluable tool for gaining structural insights into this compound and its derivatives.

The primary applications of CD spectroscopy for this compound include:

Confirmation of Stereochemistry: The CD spectrum of this compound is a unique fingerprint of its 'L' configuration. Its enantiomer, N-trityl-D-phenylalanine, would produce a mirror-image spectrum. researchgate.netresearchgate.net A racemic mixture would show no CD signal. This makes CD an excellent tool for verifying the enantiomeric purity of the compound and for detecting any racemization that may have occurred during a chemical reaction. researchgate.net

Probing Secondary Structure: While a single amino acid derivative does not have a secondary structure like a protein, CD can detect the formation of ordered aggregates or specific conformations in solution. nih.gov The aromatic rings of the trityl and phenyl groups are chromophores that contribute to the CD spectrum. Changes in their spatial arrangement due to self-assembly or binding to other molecules are reflected in the CD signal. osti.gov

The near-UV CD spectrum of phenylalanine derivatives is dominated by electronic transitions within the aromatic rings, providing detailed information about their local environment. nih.gov

Fluorescence Spectroscopy in Self-Assembly Studies

Fluorescence spectroscopy is a highly sensitive technique used to study the self-assembly and aggregation of molecules. While this compound itself is not strongly fluorescent, its derivatives or the systems it is part of can be studied using fluorescent methods.

Research on L-phenylalanine-derived materials has shown that self-assembly can be monitored by fluorescence. researchgate.net For instance, some pseudopeptidic derivatives of L-phenylalanine exhibit "turn-on" fluorescence enhancement upon binding to specific metal ions like Zn(II), a process which also modulates their self-assembled nanostructures. researchgate.net Another common approach is to use external fluorescent probes, such as Thioflavin T (ThT), which experiences enhanced fluorescence upon binding to β-sheet-rich amyloid-like aggregates. osti.govd-nb.info If this compound were incorporated into a peptide sequence that self-assembles into such structures, ThT fluorescence could be used to monitor the kinetics and extent of aggregation. osti.gov In some cases, peptide aggregates can become autofluorescent, with the fluorescence stemming from the clustering of carbonyl chromophores within the assembled structure, providing a label-free method to study vesicle or fiber formation. rsc.org

Mechanistic Investigations of Racemization in N-Arylation Processes

Maintaining the stereochemical integrity of the chiral center is paramount when using this compound in synthesis. Racemization, the process of converting an enantiomerically pure compound into a mixture of enantiomers, is a significant side reaction, particularly in processes involving strong bases or activated intermediates.

Investigations into the N-arylation of amino acid esters have revealed that racemization often occurs not in the final N-arylated product, but in the amino acid ester starting material itself. nih.govnih.gov The mechanism involves the base-catalyzed abstraction of the acidic α-proton to form a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face, leading to a loss of enantiomeric purity. nih.govacs.org

Mechanism 1: Base-Catalyzed Racemization of the Starting Material This pathway is prevalent in reactions like palladium-catalyzed N-arylation, where a base is required for the catalytic cycle. Strong bases, such as sodium tert-butoxide, can cause complete racemization of the starting amino acid ester even before it couples with the aryl group. nih.gov Milder bases and optimized reaction conditions are crucial to minimize this side reaction. nih.govacs.org

A different mechanism is dominant in peptide coupling reactions, especially when the N-protecting group is an acyl group (like N-acetyl). In these cases, the activated carboxylic acid can cyclize to form a 5(4H)-oxazolone (or azlactone). nih.govnih.gov The α-proton of the oxazolone (B7731731) is highly acidic and is readily abstracted by even weak bases, leading to rapid racemization of the intermediate. Subsequent reaction with an amine yields a racemic peptide product. The bulky N-trityl group sterically disfavors the formation of this oxazolone intermediate compared to smaller acyl groups, thus providing a degree of protection against this specific racemization pathway. However, it does not prevent the direct base-catalyzed enolization of the starting ester.

Table 3: Factors Influencing Racemization of Phenylalanine Derivatives

Condition/Factor Observation Probable Mechanism Reference
Base Strength Strong bases (e.g., NaOt-Bu) in N-arylation cause significant racemization of the starting amino acid ester. Direct enolization of the ester starting material. nih.govacs.org
Coupling Reagent TBTU-mediated amidation of N-acetyl-L-phenylalanine leads to racemization. Formation of a highly acidic oxazolone intermediate. nih.govnih.gov
N-Protecting Group N-acyl groups (e.g., Acetyl, Benzoyl) are prone to racemization via oxazolone formation. Oxazolone intermediate pathway. nih.gov
N-Protecting Group N-trityl group generally suppresses oxazolone formation due to steric bulk. Avoidance of oxazolone pathway. General knowledge

| Reaction Control | Use of weaker bases (e.g., Cs₂CO₃, pyridine) and optimized catalyst systems minimizes racemization. | Slows the rate of direct enolization or oxazolone formation. | nih.govnih.gov |

Table of Compounds Mentioned

Compound Name
This compound
L-Phenylalanine
D-Phenylalanine
N-acetyl-L-phenylalanine
Sodium tert-butoxide
Cesium carbonate
Pyridine (B92270)
Thioflavin T
TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

Computational and Theoretical Studies on this compound Remain Largely Unexplored

Detailed computational and theoretical investigations into the molecular interactions and properties of the specific compound this compound are not extensively available in publicly accessible scientific literature. While numerous studies have employed sophisticated computational methods to analyze the parent amino acid, L-phenylalanine, and its various derivatives, specific data on the N-trityl protected form is scarce.

Computational chemistry, utilizing methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, is a powerful tool for understanding molecular structure, stability, and intermolecular interactions at the atomic level. For L-phenylalanine, these methods have been used to explore its conformational landscape, the nature of non-covalent interactions like hydrogen bonds and π-π stacking, and its behavior in different solvent environments. gelisim.edu.trresearchgate.netnih.gov For instance, DFT calculations have been instrumental in determining the optimized geometries and vibrational frequencies of L-phenylalanine conformers. gelisim.edu.trnih.gov Similarly, molecular dynamics simulations have provided insights into the self-assembly of phenylalanine and the formation of larger aggregates. researchgate.net

Studies on related molecules, such as N-formyl-L-phenylalaninamide, have utilized computational approaches to conduct exhaustive conformational analyses, revealing numerous stable structures and the influence of different structural folds. academie-sciences.fr However, the large and sterically demanding trityl group in this compound is expected to significantly influence its conformational preferences and interaction patterns compared to smaller N-acyl derivatives or the unprotected amino acid. The three phenyl rings of the trityl group can engage in various π-stacking interactions and introduce significant steric hindrance, which would dominate its molecular behavior.

Despite the widespread use of this compound as a crucial building block in peptide synthesis, chemimpex.com a specific and detailed computational analysis of its molecular properties—such as interaction energies, conformational energy landscapes, and the precise nature of its non-covalent interactions—has not been the subject of dedicated research publications found within the scope of available information. Consequently, detailed research findings and specific data tables from computational and theoretical studies focusing solely on this compound cannot be provided at this time.

Emerging Research Frontiers and Interdisciplinary Applications

Integration in Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical synthesis, is a powerful strategy for constructing complex molecules like peptides. nih.gov N-trityl-L-phenylalanine is a key player in this field due to the properties conferred by the N-trityl group. This large, sterically hindering group provides temporary protection of the amino functionality, allowing for specific chemical modifications at other parts of the molecule or for the controlled, stepwise addition of amino acids. chemimpex.comresearchgate.net

The integration of this compound in these methodologies often involves the enzymatic coupling of this protected amino acid with another amino acid or peptide segment. Enzymes such as proteases (e.g., chymotrypsin (B1334515) or thermolysin), which naturally hydrolyze peptide bonds, can be used in reverse to form them under specific conditions (e.g., in organic solvents or frozen aqueous solutions). nih.govmdpi.com The trityl group's stability under a range of conditions, except for mild acidity, makes it compatible with many enzymatic reaction conditions. researchgate.netcsic.es

A typical chemoenzymatic strategy might involve:

Chemical Synthesis : Preparation of this compound. csic.es

Enzymatic Coupling : An enzyme like papain or a protease catalyzes the formation of a peptide bond between this compound (the acyl donor) and the amino group of another amino acid ester (the nucleophile). nih.govnih.gov

Deprotection : The trityl group is selectively removed under mild acidic conditions (e.g., with trifluoroacetic acid in dichloromethane) to reveal the N-terminal amine for further chain elongation. researchgate.netcsic.es

This approach allows for the creation of specific peptide sequences with high stereoselectivity, which is crucial for their biological function. nih.gov

Parameter Description Relevance of this compound
Strategy Combination of chemical protection and enzymatic ligation.The trityl group offers robust protection compatible with enzymatic steps. nih.govresearchgate.net
Enzymes Used Proteases (e.g., chymotrypsin, papain, thermolysin). nih.govnih.govThe substrate specificity of these enzymes can be exploited for selective coupling.
Key Advantage High stereoselectivity and milder reaction conditions compared to purely chemical synthesis. nih.govThe chiral integrity of L-phenylalanine is maintained throughout the process.
Deprotection Mild acidolysis (e.g., TFA/DCM). csic.esAllows for the selective removal of the trityl group without cleaving the newly formed peptide bond.

Potential in Ligand Design for Asymmetric Catalysis

Asymmetric catalysis, which uses chiral catalysts to produce an excess of one enantiomer of a product, is a cornerstone of modern organic synthesis. The effectiveness of this process heavily relies on the design of the chiral ligand that coordinates to a metal center. nih.govresearchgate.net this compound serves as a valuable chiral building block for the synthesis of such ligands. nih.gov

The L-phenylalanine core provides a readily available source of chirality. The bulky trityl group can be retained or modified to create a specific steric environment around the catalytic center. This steric hindrance can effectively control the approach of substrates to the metal, thereby dictating the stereochemical outcome of the reaction. nih.gov

Researchers have developed various classes of chiral ligands, such as P,N-ligands (containing phosphorus and nitrogen donor atoms), which have proven highly effective in a range of asymmetric reactions. nih.govresearchgate.netresearchgate.net this compound can be chemically transformed into derivatives that incorporate phosphine (B1218219) groups, creating novel P,N-ligands. The inherent chirality of the phenylalanine backbone is thus translated into the ligand structure, influencing the enantioselectivity of the catalytic process.

Ligand Design Principle Role of this compound Potential Catalytic Applications
Chiral Backbone Provides a rigid and stereochemically defined scaffold.Asymmetric hydrogenation, allylic alkylation, Diels-Alder reactions. nih.govorganic-chemistry.org
Steric Influence The trityl group can create a chiral pocket, influencing substrate approach.Reactions requiring high enantioselectivity. nih.gov
Modular Synthesis Can be derivatized to introduce various coordinating atoms (e.g., P, N, O). researchgate.netFine-tuning of ligand properties for specific metal-catalyzed reactions. researchgate.net

Advanced Concepts in Novel Biomolecule Design

The design of novel biomolecules, such as peptidomimetics and engineered proteins, aims to create molecules with enhanced stability, novel functions, or specific therapeutic properties. core.ac.uklongdom.org this compound is a useful tool in this endeavor, primarily through its role in the synthesis of peptides containing unnatural or modified amino acids. nih.gov

The introduction of bulky N-alkyl groups, like the trityl group, into a peptide backbone can significantly alter its properties. nih.gov These modifications can:

Increase Proteolytic Stability : The steric bulk of the trityl group can hinder the approach of proteases, enzymes that degrade peptides, thus prolonging the biomolecule's half-life in a biological system. nih.gov

Induce Specific Conformations : The presence of N-substituted amino acids can restrict the conformational freedom of the peptide chain, forcing it to adopt specific secondary structures, such as β-sheets or turns. chemrxiv.orgosti.govresearchgate.net This is crucial for mimicking the structure of a protein's active site.

Enhance Membrane Permeability : The hydrophobic nature of the trityl group can increase the lipophilicity of a peptide, potentially improving its ability to cross cell membranes. nih.gov

Furthermore, this compound is used in the solid-phase synthesis of complex peptides and peptide conjugates, where mild deprotection conditions are necessary to preserve other sensitive functional groups on the molecule. researchgate.netcsic.es This has facilitated the creation of molecules like glycopeptides and phosphopeptides. researchgate.net

Application Area Contribution of this compound Research Findings
Peptidomimetics Serves as a building block for peptides with modified backbones. core.ac.uklongdom.orgN-alkylation can enhance stability and control conformation. nih.gov
Protein Folding Studies Incorporation of bulky groups helps to probe structural stability. chemrxiv.orgosti.govDiphenylalanine motifs have been shown to drive the formation of β-sheet-like structures. chemrxiv.org
Complex Peptide Synthesis The trityl group is compatible with mild synthesis protocols needed for sensitive biomolecules. researchgate.netcsic.esEnables the assembly of glycopeptides and other modified peptides on a solid support. researchgate.net

Applications in Studying Neurotransmitter Interactions

L-phenylalanine is an essential amino acid and a direct precursor to L-tyrosine, which in turn is a building block for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. nih.govnih.gov The regulation of phenylalanine levels and its conversion pathway are critical for normal brain function. nih.govnih.gov

While L-phenylalanine itself is the direct metabolic player, its protected form, this compound, can be a valuable research tool. By using the trityl-protected version, scientists can introduce a "caged" form of phenylalanine into experimental systems. The trityl group can prevent the phenylalanine from being immediately metabolized by enzymes like phenylalanine hydroxylase. nih.govnih.gov

This allows for controlled studies of:

Substrate Competition : Researchers can investigate how the presence of a blocked phenylalanine analogue affects the transport and metabolism of other amino acids that use the same pathways. nih.gov

Enzyme Kinetics : By controlling the release of L-phenylalanine through deprotection, the kinetics of enzymes like tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis, can be studied more precisely. nih.gov

Cellular Uptake and Transport : The hydrophobic trityl group can alter the way the molecule interacts with cell membranes and transporters, providing insights into the mechanisms of amino acid transport in the brain.

Research Focus Utility of this compound Key Metabolic Enzymes Involved
Neurotransmitter Synthesis Acts as a protected precursor to study catecholamine pathways. nih.govnih.govPhenylalanine hydroxylase, Tyrosine hydroxylase. nih.govnih.gov
Metabolic Regulation Allows for controlled introduction of phenylalanine into a system. nih.govPhenylalanine ammonia-lyase (in some therapeutic contexts). nih.gov
Amino Acid Transport The trityl group modifies hydrophobicity, aiding in studies of transport mechanisms.Large neutral amino acid transporters (LATs). nih.gov

Exploration in Biotechnology for Enzyme Production and Diagnostics

In the field of biotechnology, this compound and related compounds have emerging applications in enzyme technology and the development of diagnostic tools. chemimpex.com

Enzyme Production and Immobilization: The production of L-phenylalanine and its derivatives can be achieved through microbial fermentation using engineered strains of bacteria like E. coli. researchgate.net In vitro enzymatic production systems are also being developed. nih.gov Furthermore, the trityl group itself has been used as a hydrophobic anchor for immobilizing enzymes onto solid supports like agarose (B213101). nih.gov This immobilization can significantly enhance enzyme stability, allow for easy separation from the reaction mixture, and enable their reuse, which is highly advantageous for industrial-scale biocatalysis. mdpi.comfrontiersin.org For example, phenylalanine ammonia-lyase (PAL), an enzyme that converts L-phenylalanine to trans-cinnamic acid, has been successfully immobilized on various supports, enhancing its stability and reusability for continuous flow synthesis. frontiersin.orgmdpi.com

Diagnostics: Enzyme-based assays are commonly used for the detection and quantification of specific molecules in biological samples. For instance, assays for measuring phenylalanine levels in serum, which are crucial for diagnosing and monitoring metabolic disorders like phenylketonuria (PKU), often use the enzyme phenylalanine dehydrogenase. nih.gov While this compound is not the analyte, its derivatives could be used in the development of standards or as components in more complex diagnostic systems, potentially in the creation of specific affinity columns for isolating phenylalanine or related metabolites from a sample.

Biotechnological Application Role of this compound or Related Compounds Example/Finding
Enzyme Immobilization The hydrophobic trityl group can be used to non-covalently attach enzymes to a solid support. nih.govTritylated agarose has been used to immobilize enzymes like alkaline phosphatase, increasing their stability and reusability. nih.gov
Enzyme Production L-phenylalanine is produced via fermentation; understanding its derivatives aids in process optimization. researchgate.netOverexpression of key enzymes in E. coli has led to high-titer production of L-phenylalanine. nih.gov
Enzyme-based Diagnostics Development of assays for phenylalanine-related metabolic disorders.Phenylalanine dehydrogenase-based colorimetric assays are used to measure serum phenylalanine levels for PKU diagnosis. nih.gov
Biocatalytic Synthesis Immobilized enzymes like PAL are used for the synthesis of phenylalanine analogues. frontiersin.orgImmobilized PAL on nanofibrous membranes shows good reusability for up to six cycles. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-trityl-L-phenylalanine, and how can reaction efficiency be monitored?

  • Methodological Answer : this compound is typically synthesized via tritylation of L-phenylalanine using trityl chloride (or bromide) under anhydrous conditions. A common protocol involves dissolving L-phenylalanine in a polar aprotic solvent (e.g., dimethylformamide) with a base (e.g., triethylamine) to deprotonate the amino group. The reaction is stirred at 0–4°C to minimize racemization, and progress is monitored via TLC or HPLC . Post-reaction, the product is isolated by precipitation in cold water and purified via recrystallization from ethanol/water mixtures. Optimization may involve adjusting molar ratios (e.g., trityl chloride:L-phenylalanine ≥1.2:1) and reaction time (12–24 hours) .

Q. How should researchers characterize this compound for structural confirmation and purity assessment?

  • Methodological Answer :

  • Structural Confirmation : Use 1^1H/13^13C NMR to verify trityl group integration (e.g., 19 aromatic protons from the trityl moiety) and chiral retention (via optical rotation or chiral HPLC) .
  • Purity Analysis : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water gradients. Purity ≥95% is typical for research-grade material .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., expected [M+H]+^+ for C30_{30}H27_{27}NO2_2: 434.2125) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use a fume hood for weighing and synthesis steps .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .

Advanced Research Questions

Q. How can racemization be minimized during N-tritylation of L-phenylalanine, and what analytical methods validate chiral integrity?

  • Methodological Answer : Racemization is suppressed by:

  • Low-Temperature Reactions : Conduct synthesis at 0–4°C to reduce thermal energy-driven epimerization .
  • Mild Bases : Use hindered bases (e.g., DIPEA) instead of strong alkalis to avoid deprotonating the α-hydrogen .
  • Chiral Validation : Compare optical rotation ([α]D_D) with literature values or use chiral HPLC with a Crownpak CR(+) column and mobile phase (pH 1.5–2.0) to detect D/L enantiomers .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 or HeLa) and control compounds to normalize variability .
  • Batch Analysis : Verify compound purity and stability (e.g., via accelerated degradation studies at 40°C/75% RH for 4 weeks) to rule out batch-dependent effects .
  • Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates, ensuring p <0.05 thresholds .

Q. How does this compound serve as a tool in studying enzyme-substrate interactions, particularly in peptide synthesis?

  • Methodological Answer : The trityl group acts as a temporary protecting group for the amino moiety, enabling selective deprotection in solid-phase peptide synthesis (SPPS).

  • Mechanistic Studies : Use fluorescence quenching assays to monitor trityl group removal (e.g., with 1% TFA in dichloromethane) and track real-time deprotection kinetics .
  • Enzyme Inhibition : Screen against aminoacyl-tRNA synthetases to evaluate competitive inhibition, using 14^{14}C-labeled phenylalanine to quantify binding affinity (Ki_i) .

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